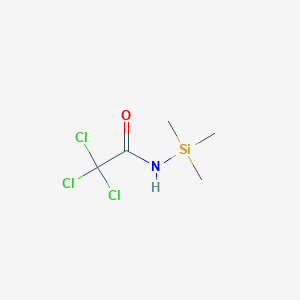

N-trimethylsilyl-trichloroacetamide

Description

Contextual Significance of Silylated Amides and Related Imidates in Synthetic Methodologies

Silylated amides are a class of reagents integral to modern organic synthesis, primarily utilized for the introduction of trimethylsilyl (B98337) (TMS) groups onto various functional groups. This process, known as silylation, serves to protect sensitive parts of a molecule, such as alcohols, phenols, carboxylic acids, and amines, allowing other chemical transformations to be carried out selectively. chemicalbook.com The resulting silyl (B83357) ethers or silylamines are generally unreactive under many conditions but can be easily cleaved to restore the original functional group when desired.

Among the most prominent silylating agents is N,O-Bis(trimethylsilyl)acetamide (BSA). wikipedia.org BSA is a powerful and versatile reagent prepared from acetamide (B32628) and a trimethylsilyl source like trimethylsilyl chloride in the presence of a base. chemicalbook.comwikipedia.org It is valued for its high silylating potential and the fact that its byproducts, acetamide and trimethylsilylacetamide, are neutral and volatile, simplifying purification. chemicalbook.com

A key structural feature of these compounds is their existence as imidate tautomers. Spectroscopic studies have shown that BSA and its trifluoro-analogue, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), exist predominantly in the silyl imidic ester (or silylimino ether) form, with the structure R-C(OSiMe₃)=N-SiMe₃. thieme-connect.de This imidate structure is crucial to their reactivity. These reagents are among the most powerful for introducing trimethylsilyl groups to protect heteroatoms or to activate other functionalities. thieme-connect.de

The reactivity of these silylating agents is significantly influenced by the substituents on the acyl group. For instance, BSTFA, which contains a strongly electron-withdrawing trifluoroacetyl group, is an even more potent silylating agent than BSA. ontosight.aiwikipedia.org This enhanced reactivity makes it suitable for derivatizing less reactive or sterically hindered functional groups and for preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis, as the resulting derivatives are more volatile. ontosight.aisigmaaldrich.com

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point | Density (at 20-25°C) |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | 71-73 °C / 35 mmHg wikipedia.orgchemicalbook.com | 0.832 g/mL wikipedia.orgcarlroth.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NOSi₂ | 257.40 | 45-50 °C / 14 mmHg sigmaaldrich.com | 0.969 g/mL (at 25°C) sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | C₆H₁₂F₃NOSi | 199.25 | 130-132 °C merckmillipore.com | 1.075 g/mL (at 25°C) chemicalbook.com |

Strategic Position of N-Trimethylsilyl-Trichloroacetamide in Chemical Research

This compound occupies a strategic niche as a highly activated silylating agent. Its structure is analogous to that of BSA and BSTFA, but it features a trichloromethyl group instead of a methyl or trifluoromethyl group. The synthesis would logically proceed via the silylation of trichloroacetamide (B1219227), parallel to the synthesis of BSA from acetamide. wikipedia.org

The defining feature of this compound is the presence of the trichloromethyl (CCl₃) group. This group is intensely electron-withdrawing due to the high electronegativity of the three chlorine atoms. This strong inductive effect is anticipated to render the silicon atom in this compound exceptionally electrophilic. Consequently, the compound is positioned as a silylating agent of formidable reactivity, likely surpassing that of BSA and potentially comparable to or exceeding that of BSTFA. This high reactivity makes it a valuable tool for the silylation of particularly unreactive or sterically encumbered substrates where common reagents may fail.

The chemistry of related trichloroacetyl compounds supports this assertion. For example, trichloroacetimidates are well-established as excellent reagents for glycosylation and other alkylation reactions, a utility that stems directly from the activating nature of the CCl₃ group. syr.edu By analogy, this compound is strategically important for challenging synthetic problems that require a highly potent silyl donor. Its application is particularly relevant in the synthesis of complex molecules where mild conditions are necessary but high reactivity is paramount.

| Property | Value |

| Compound Name | This compound |

| Chemical Formula | C₅H₁₀Cl₃NOSi |

| Molecular Weight | 246.58 g/mol |

| Synonyms | 2,2,2-Trichloro-N-(trimethylsilyl)acetamide |

Structure

3D Structure

Properties

Molecular Formula |

C5H10Cl3NOSi |

|---|---|

Molecular Weight |

234.6 g/mol |

IUPAC Name |

2,2,2-trichloro-N-trimethylsilylacetamide |

InChI |

InChI=1S/C5H10Cl3NOSi/c1-11(2,3)9-4(10)5(6,7)8/h1-3H3,(H,9,10) |

InChI Key |

ASABUEJOVHOJSW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of N Trimethylsilyl Trichloroacetamide and Analogues

Participation in Carbon-Oxygen Bond Formation Reactions

N-trimethylsilyl-trichloroacetamide and its analogues are pivotal reagents in the formation of carbon-oxygen bonds, particularly in esterification reactions. Their unique reactivity is attributed to the presence of the trimethylsilyl (B98337) group and the trichloroacetimidate (B1259523) moiety.

Mechanistic Elucidation of Esterification Processes with Trichloroacetimidate Derivatives

The esterification of carboxylic acids using trichloroacetimidate derivatives, such as 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, proceeds efficiently without the need for an external promoter or catalyst. researchgate.net The carboxylic acid substrate itself is sufficiently acidic to initiate the reaction. researchgate.netsyr.edu Mechanistic studies, including deuterium (B1214612) labeling experiments, have been conducted to understand the reaction pathway. These studies suggest a mechanism involving the protonation of the imidate by the carboxylic acid, followed by the formation of a key intermediate that leads to the ester product. researchgate.net

While an SN2 mechanism, where the carboxylate directly displaces the acetamide (B32628) from the protonated imidate, is a possibility, evidence points towards a more complex pathway. researchgate.net The reaction conditions, such as temperature and reaction time, can be optimized to improve yields. For instance, in certain cases, lowering the reaction temperature and increasing the reaction time has led to significantly better outcomes. researchgate.net

Table 1: Esterification of 3-Nitrobenzoic Acid with Trimethylsilylethyl (TMSE) Imidate researchgate.net

| Entry | Conditions | Yield |

| 1 | Refluxing toluene (B28343), 24 h | Low |

| 2 | 100 °C, 29 h | 78% |

It is noteworthy that imidate electrophiles are also known to alkylate various substrates, although these reactions typically necessitate a Lewis acid promoter. researchgate.net

Characterization of β-Silyl Carbocation Intermediates in Silylation Reactions

A crucial aspect of the reactivity of compounds like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is the ability of the trimethylsilyl group to stabilize a β-carbocation. researchgate.net This stabilization plays a significant role in the reaction mechanism. Deuterium labeling studies have provided strong evidence for the involvement of a β-silyl carbocation intermediate during the esterification process. researchgate.net The formation of this intermediate is a key step that dictates the outcome of the reaction.

The stability of this carbocation facilitates the carbon-oxygen bond formation, making these silylated reagents effective for ester synthesis under relatively mild conditions. The understanding of this intermediate is fundamental to explaining the observed reactivity and for the rational design of new synthetic methods.

Contributions to Carbon-Nitrogen Bond Forming Reactions

Analogues of this compound, specifically trichloroacetimidates, are versatile reagents for the formation of carbon-nitrogen bonds through various reactions, including alkylations, amidations, and sigmatropic rearrangements.

Alkylation and Amidation Reactions Utilizing Related Trichloroacetamides

Trichloroacetimidates have emerged as excellent alkylating agents, particularly when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu This reactivity has been harnessed to establish several synthetic protocols. syr.edu For instance, an intermolecular alkylation of sulfonamides with trichloroacetimidates can occur in refluxing toluene without the need for any additives. organic-chemistry.orgnih.govresearchgate.net The success of this reaction is dependent on the steric accessibility of the sulfonamide and the stability of the carbocation precursor derived from the trichloroacetimidate, supporting an SN1-type reaction pathway. organic-chemistry.orgnih.gov

Table 2: Alkylation of Sulfonamides with Trichloroacetimidates organic-chemistry.org

| Sulfonamide | Trichloroacetimidate | Yield |

| Unsubstituted | Secondary benzylic | Up to 86% |

| N-substituted | Secondary benzylic | Reduced yield |

| Unsubstituted | Primary benzylic | Lower yield |

Furthermore, these reagents have been employed in the synthesis of complex nitrogen-containing heterocycles. For example, they have been used in a diversity-oriented strategy for the synthesis of pyrroloindoline-based natural products, where various nucleophiles, including nitrogen nucleophiles, displace a C3a-trichloroacetimidate in the presence of a Lewis acid catalyst. syr.edu Palladium-catalyzed amidation of heteroaromatic tosylates has also been successfully developed, showcasing the versatility of these C-N bond-forming reactions. nih.gov

Mechanistic Pathways of Sigmatropic Rearrangements to Trichloroacetamides

Trichloroacetimidates can undergo sigmatropic rearrangements to form the corresponding trichloroacetamides. syr.edu These rearrangements can be promoted under either thermal or Lewis acid-catalyzed conditions, often proceeding in high yields. syr.edu A cationic mechanism has been proposed for these transformations. syr.edu

A notable example is the researchgate.netresearchgate.net-sigmatropic rearrangement, often referred to as the Overman rearrangement, which is a powerful tool in organic synthesis. nih.govstereoelectronics.orgpressbooks.pub Theoretical studies have also predicted the possibility of competitive pseudopericyclic researchgate.netsyr.edu-sigmatropic rearrangements in certain trichloroacetimidoyl systems, where an eight-centered rearrangement might be favored over the more common six-centered Overman rearrangement. nih.gov These rearrangements follow the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which classify them as a type of pseudopericyclic reaction. nih.gov The stereochemical and regiochemical outcomes of these reactions are highly controllable, making them valuable in the synthesis of complex molecules. numberanalytics.com

Role in Radical-Mediated Cyclization Processes

Trichloroacetamides have been utilized as effective precursors for radical-mediated cyclization reactions since the 1980s, leading to the synthesis of various nitrogen-containing heterocycles such as γ-, β-, and δ-lactams. ub.edu The utility of trichloroacetamides in these processes stems from the generation of an electrophilic dichloromethylcarbamoyl radical. ub.edu This radical's electrophilicity, enhanced by the two chlorine atoms and the carbamoyl (B1232498) group, allows it to react with a wide range of alkenes. ub.edu

These cyclizations can be initiated through several methods, including atom transfer radical cyclization (ATRC) mediated by transition metals like copper(I) or ruthenium(II), and reductive methods employing hydride donors. researchgate.net In non-reductive conditions, the process allows for the introduction of chlorine atoms into the final product, which can be further functionalized. ub.edu

Table 3: Mediators for Radical Cyclization of Trichloroacetamides ub.eduresearchgate.net

| Mediator/Catalyst | Reaction Type | Product Type |

| CuCl/TMEDA | ATRC | γ-Lactams |

| CuCl/bpy | ATRC | Stereoselective β,γ-dialkyl γ-lactams |

| Ru(II) complexes | ATRC | Nitrogen heterocycles |

| (Me₃Si)₃SiH (TTMSS) | Reductive Cyclization | Ketones (from silyl (B83357) enol ethers) |

| Bu₃SnH | Reductive Cyclization | Alcohols (from silyl enol ethers) |

Studies have shown that the choice of ligand for the copper catalyst, such as bipyridine (bpy) or tetramethylethylenediamine (TMEDA), can significantly influence the reaction conditions and stereoselectivity. ub.edu For instance, the use of CuCl with bidentate amine ligands allows the reactions to proceed at lower temperatures and in shorter times. ub.edu The nature of the substrate also plays a critical role; for example, N-(α-methylbenzyl)trichloroacetamides with a N-3-cyclohexenyl substituent can undergo competitive 1,4-hydrogen translocation and radical addition, whereas those with an acyclic alkenyl side chain exclusively undergo direct cyclization. nih.govresearchgate.net

Catalytic Modulations in Reactions Involving Silylated Trichloroacetamides

Lewis acids are potent catalysts for a variety of transformations involving trichloroacetamide-derived compounds, particularly glycosyl and benzylic trichloroacetimidates, which can rearrange to their corresponding N-trichloroacetyl derivatives. researchgate.netacs.org Typical Lewis acids employed for activating these substrates include boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl triflate (TMSOTf). nih.gov The activation by a Lewis acid facilitates nucleophilic attack or rearrangement.

For example, glycosyl trichloroacetimidates, in the absence of a suitable glycosyl acceptor, are prone to rearrange into N-trichloroacetyl glycosylamines when treated with a catalytic amount of a Lewis acid like TMSOTf. researchgate.net This rearrangement provides a practical route to N-glycosyl trichloroacetamides. researchgate.net Similarly, Lewis acids catalyze the alkylation of various nucleophiles with trichloroacetimidates. acs.orgsyr.edu The displacement of C3a-trichloroacetimidate pyrroloindoline with carbon, oxygen, sulfur, and nitrogen nucleophiles proceeds in the presence of a Lewis acid catalyst, enabling access to a diverse range of natural product scaffolds. syr.edu The rearrangement of benzylic trichloroacetimidates to benzylic trichloroacetamides can also be effectively catalyzed by Lewis acids. syr.edu Mechanistic data from these rearrangements suggest the involvement of a cationic intermediate. acs.orgsyr.edu In related systems, the Lewis acid-catalyzed ring-opening of N,O-acetals is proposed to proceed through a transient acyclic iminium ion species. nih.gov

Table 2: Applications of Lewis Acid Catalysis in Reactions of Trichloroacetimidates

| Lewis Acid | Substrate | Transformation | Product | Citations |

|---|---|---|---|---|

| Trimethylsilyl triflate (TMSOTf) | Glycosyl trichloroacetimidate | Rearrangement | N-Trichloroacetyl glycosylamine | researchgate.net |

| Boron trifluoride etherate (BF₃·OEt₂) | Glycosyl trichloroacetimidate | Glycosylation (Activation) | Glycoside | nih.gov |

| Not specified | Benzylic trichloroacetimidate | Rearrangement | Benzylic trichloroacetamide (B1219227) | acs.orgsyr.edu |

| Not specified | C3a-trichloroacetimidate pyrroloindoline | Nucleophilic substitution | C3a-substituted pyrroloindoline | syr.edu |

| Not specified | 2,3-disubstituted indoles + Trichloroacetimidates | C3-Alkylation | 3,3'-disubstituted indolenines | acs.org |

Alongside Lewis acids, Brønsted acids are also effective catalysts for reactions involving trichloroacetimidates. acs.orgsyr.edu A notable development is the use of cooperative catalysis where a singly protonated phenanthrolinium salt functions as a Brønsted acid. nih.gov In this system, the N-H proton of the catalyst activates the trichloroacetimidate leaving group of a glycosyl donor through a strong hydrogen bond interaction. nih.gov

A significant finding in this area is the role of the reaction byproduct, trichloroacetamide. nih.gov It was observed that the presence of trichloroacetamide, formed during the reaction, accelerates the reaction rate. nih.gov This suggests a cooperative catalytic cycle where the trichloroacetamide byproduct actively participates. The proposed mechanism involves the phenanthroline nitrogen acting as a hydrogen bond acceptor for the trichloroacetamide-NH₂ group, while the carbonyl oxygen of the trichloroacetamide activates the nucleophile via another hydrogen bond. nih.gov This network of cooperative hydrogen bonds creates a stable, organized transition state that influences both the reactivity and selectivity of the glycosylation reaction. nih.gov This catalytic system's unique character distinguishes it from simpler hydrogen-bond donor catalysts. nih.gov

Transition metals are widely used to catalyze reactions of halogenated acetamides, most prominently in Atom Transfer Radical Cyclizations (ATRC). researchgate.net Copper(I) complexes are the most common catalysts for the ATRC of trichloroacetamides, effectively generating radicals for the construction of lactams and other heterocyclic systems. scispace.comresearchgate.netub.edu Ruthenium(II) complexes have also been shown to be effective mediators of this transformation. researchgate.net

Beyond the typical ATRC, transition metals can promote other types of cyclizations. For example, processes promoted by nickel, iron, manganese, titanium, and silver have been developed for the synthesis of nitrogen heterocycles from radical precursors. researchgate.net In the context of glycosylation reactions with trichloroacetimidate donors, nickel catalysis has been investigated. acs.org A proposed mechanism suggests that a cationic nickel catalyst could act as a mild Lewis acid, coordinating to the trichloroacetimidate nitrogen. acs.org In this mechanistic pathway, the trichloroacetamide byproduct is expelled and may interact with the metal center as a ligand before the final product is formed. nih.govacs.org

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

Understanding the complex mechanisms of reactions involving this compound and its analogues often requires the use of advanced analytical and theoretical tools. Computational chemistry, particularly density functional theory (DFT), has proven invaluable for elucidating reaction pathways. For example, DFT methods at the B3LYP/6-31G** level of theory have been used to study the competition between 1,4-hydrogen translocation and direct radical cyclization in N-3-alkenyl trichloroacetamides. researchgate.net These calculations help to rationalize the observed product distributions by comparing the energy barriers of competing transition states. researchgate.net

Spectroscopic techniques provide direct experimental evidence for reaction intermediates and mechanistic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions in real-time. In a related system, NMR monitoring revealed the multi-stage character of the reaction between N-trimethylsilyl-amides and chloromethyldimethylchlorosilane, showing that the reaction begins with transsilylation to form an N-[dimethyl(chloromethyl)silyl]amide intermediate. researchgate.net Similarly, ¹H NMR experiments have been used to observe the initial formation of O-trimethylsilylated ring-opened products in Lewis acid-catalyzed reactions and to study the epimerization of intermediates, which points to the transient formation of reactive species like acyclic iminium ions. nih.gov The combination of these computational and spectroscopic approaches provides a detailed picture of the reaction coordinates, intermediates, and transition states that govern the reactivity of silylated trichloroacetamides.

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations have provided significant insights into the electronic structure, stability, and reaction pathways of this compound and related compounds. These computational methods allow for the examination of transition states and intermediates that may be difficult to observe experimentally.

DFT calculations have been instrumental in understanding the reactivity of silylated amides. For instance, in the context of glycosylation reactions where trichloroacetimidates are employed, computational studies have helped to elucidate the nature of the transition states. These calculations suggest that many of these transformations proceed through an SN2-like mechanism. nih.gov The energy barriers for different pathways, such as concerted versus stepwise mechanisms, can be calculated to predict the most likely reaction course. The spin densities of intermediates can also be predicted to understand their electronic distribution. acs.org

In studies of related silyl amides, DFT has been used to probe the mechanism of nitrogen insertion reactions. These calculations have shown that the dimerization of an azomethine imine intermediate to a cyclic tetrazine is a computationally feasible pathway. acs.org This dimerization is proposed to proceed through a zwitterionic intermediate, with a chair-like ring-closing transition state. acs.org

Furthermore, computational studies have been used to investigate the role of byproducts, such as trichloroacetamide, in influencing reaction outcomes. Preliminary computational studies have supported a proposed mechanism where trichloroacetamide participates in a cooperative catalysis process through a series of hydrogen bond interactions, activating both the glycosyl donor and acceptor. nih.gov

Table 1: Representative Theoretical Data for Silyl Amide Analogues

| Compound/Intermediate | Computational Method | Key Finding |

| Azomethine imine | DFT | Dimerization to a cyclic tetrazine is a low-energy pathway. acs.org |

| Glycosyl trichloroacetimidate | DFT | Supports an SN2-like mechanism for glycosylation. nih.gov |

| Substituted heteroarenes | DFT | Triplet energies are lowered by carbonyl, aryl, and halogen substituents. acs.org |

Nuclear Magnetic Resonance (NMR) and In-situ Spectroscopic Analysis of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structures of reactants, products, and transient intermediates in the reactions of this compound and its analogues. In-situ spectroscopic techniques, which monitor reactions as they occur, are particularly valuable for capturing fleeting intermediates.

¹H and ¹³C NMR spectroscopy are routinely used to characterize the starting materials and final products of reactions involving these silylated amides. rsc.orgchemicalbook.com For example, the ¹H NMR spectrum of N-benzyl-2,2,2-tribromo-N-[2-(phenylethynyl)phenyl]acetamide, a trichloroacetamide analogue, shows characteristic signals for the N-CH and aromatic protons, and in some cases, reveals the presence of rotamers at room temperature. rsc.org

In-situ NMR experiments have been crucial in understanding the mechanism of zirconocene (B1252598) hydride-catalyzed reductive transamination of tertiary amides. nih.gov These studies allow for the direct observation of intermediates and provide evidence for the proposed catalytic cycle. By monitoring the disappearance of starting materials and the appearance of products and intermediates over time, detailed mechanistic information can be obtained. nih.gov

In-situ infrared (IR) spectroscopy, such as ReactIR™, has also been employed to monitor the progress of related amide formation reactions in real-time. This technique allows for the unique profiling of each reaction component, including reactive intermediates like acid chlorides. mt.com The ability to observe the concentration of different species throughout the reaction provides a deeper understanding of the reaction kinetics and mechanism. mt.com

Table 2: Spectroscopic Data for this compound Analogues and Intermediates

| Compound | Spectroscopic Method | Key Observation |

| N-Benzyl-2,2,2-tribromo-N-[2-(phenylethynyl)phenyl]acetamide | ¹H NMR | Presence of two rotamers at room temperature. rsc.org |

| Tertiary Amide Reduction Intermediate | In-situ NMR | Direct observation of intermediates in the catalytic cycle. nih.gov |

| Amide Formation Reaction | In-situ IR (ReactIR™) | Real-time monitoring of reactant consumption and product/intermediate formation. mt.com |

Isotopic Labeling and Kinetic Studies for Reaction Pathway Delineation

Isotopic labeling and kinetic studies are fundamental experimental approaches for elucidating reaction mechanisms. By replacing an atom with its isotope, the fate of that atom can be traced throughout a reaction, providing definitive evidence for bond-making and bond-breaking steps. Kinetic studies, which measure reaction rates under varying conditions, offer insights into the composition of the transition state.

While specific isotopic labeling studies on this compound are not extensively documented in the provided search results, the principles of this technique are widely applied in organic chemistry to distinguish between proposed mechanisms. For instance, using ¹⁵N-labeled this compound in a reaction could unequivocally determine the origin of the nitrogen atom in the final product. The use of isotopically labeled amino acids (¹³C, ¹⁵N) is a common practice in NMR studies to aid in structure elucidation and to follow reaction pathways. nih.gov

Kinetic studies have been performed on related silyl amide systems. For example, the kinetics of silyl ligand substitution in a tantalum amide silyl complex were studied by monitoring the disappearance of the starting material using ¹H NMR spectroscopy. acs.org These studies revealed that the reaction likely follows a dissociative pathway and that the solvent plays a significant role in promoting the reaction. acs.org

Kinetic analysis has also been crucial in understanding the role of the byproduct trichloroacetamide in glycosylation reactions. These studies demonstrated that trichloroacetamide can influence both the reactivity and selectivity of the reaction, supporting a cooperative catalysis mechanism. nih.gov The reaction progress is often monitored by techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products over time. acs.org

Table 3: Summary of Kinetic and Mechanistic Study Types

| Study Type | Methodology | Information Gained | Example System |

| Kinetic Study | ¹H NMR Monitoring | Reaction order, rate law, solvent effects. acs.org | Silyl ligand substitution in a tantalum complex. acs.org |

| Kinetic Study | HPLC Monitoring | Catalyst decomposition, product inhibition. acs.org | Silanol-catalyzed direct amidation. acs.org |

| Mechanistic Study | Isotopic Labeling | Tracing the fate of specific atoms. | General principle in organic chemistry. |

| Kinetic Analysis | Reaction Progress Monitoring | Influence of byproducts on rate and selectivity. nih.gov | Glycosylation with glycosyl trichloroacetimidates. nih.gov |

Synthetic Applications of N Trimethylsilyl Trichloroacetamide Derived Reagents in Complex Organic Chemistry

Strategic Utility in Protecting Group Chemistry

Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. organic-chemistry.orglibretexts.org Silyl (B83357) ethers are a common choice for the protection of alcohols due to their ease of formation and selective removal. wikipedia.orgharvard.edu

Facilitation of Cleavable Silyl Ester Formation

N-Trimethylsilyl-trichloroacetamide and related imidates serve as effective reagents for the formation of silyl esters from carboxylic acids. For instance, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, which can be synthesized in high yield from 2-trimethylsilylethanol, facilitates the creation of 2-trimethylsilylethyl (TMSE) esters. researchgate.net This reaction often proceeds under mild conditions without the need for an external catalyst, as the carboxylic acid substrate is sufficiently acidic to promote the esterification. researchgate.net

The mechanism of this transformation is believed to involve a symbiotic activation of the imidate by a proton from the carboxylic acid. nih.gov This leads to the formation of a carbocation intermediate which is then trapped by the carboxylate anion to yield the final ester product. nih.gov The trimethylsilyl (B98337) group in the resulting ester can be readily cleaved, making it a useful protecting group strategy. wikipedia.org

| Reagent | Substrate | Product | Conditions | Yield |

| 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate | Carboxylic Acid | 2-(Trimethylsilyl)ethyl ester | Mild, no catalyst | High |

Construction of Nitrogen-Containing Heterocyclic Architectures

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. Reagents derived from this compound have proven valuable in the synthesis of these important ring systems. ub.edu

Synthesis of Pyrroloindoline and Piperidine (B6355638) Ring Systems

A notable application of trichloroacetimidates is in the synthesis of pyrroloindolines. nih.govdigitellinc.com This is achieved through a Lewis acid-catalyzed alkylation and subsequent cyclization of tryptamine (B22526) derivatives. nih.gov This methodology is tolerant of various substituents on both the indole (B1671886) nitrogen and the tryptamine side chain, providing access to a diverse range of pyrroloindoline structures. nih.gov The reaction can even be used to create two adjacent quaternary centers, a challenging synthetic task. nih.gov

Similarly, derivatives of this compound can be employed in the synthesis of piperidine rings, another common heterocyclic core. nih.govresearchgate.net These methods often involve the generation of reactive intermediates that undergo intramolecular cyclization to form the desired piperidine framework.

| Starting Material | Reagent | Heterocyclic Product | Key Transformation |

| Tryptamine derivative | Trichloroacetimidate (B1259523) | Pyrroloindoline | Lewis acid-catalyzed alkylation/cyclization nih.gov |

| Amino-alkene | Trichloroacetamide (B1219227) derivative | Piperidine | Intramolecular cyclization researchgate.net |

Development of Lactam and Other Cyclic Amide Derivatives

Lactams, or cyclic amides, are key components of many biologically active compounds, including β-lactam antibiotics. google.comnih.gov Photochemical reactions of α-ketoamides bearing N-trimethylsilylmethyl substituents can lead to the formation of β-lactams. nih.gov These reactions can proceed through different pathways, including hydrogen-atom abstraction or a sequence of single-electron transfer (SET) and desilylation steps. nih.gov The specific pathway can be influenced by the nature of the substituents.

Furthermore, trichloroacetimidates can be used to activate carboxylic acids for the synthesis of other cyclic amides. The reaction of a carboxylic acid with trichloroacetonitrile (B146778) can generate a trichloroacetimidic anhydride (B1165640) intermediate, which then reacts with an amine to form the amide bond. thieme-connect.com

Enabling Methodologies in Natural Product Synthesis

The synthesis of complex natural products often requires highly selective and efficient reactions. Reagents derived from this compound have provided solutions to some of the challenges encountered in this field.

Stereoselective Access to Alkaloid Frameworks

Alkaloids are a large and diverse class of naturally occurring compounds, many of which possess significant physiological activity. rsc.orgrsc.org The pyrroloindoline ring system, for example, is a core structure in many alkaloids. syr.edu The previously mentioned synthesis of pyrroloindolines using trichloroacetimidates provides a powerful tool for the construction of these natural products. nih.govsyr.edu

By carefully choosing the starting materials and reaction conditions, it is possible to control the stereochemistry of the newly formed rings, which is crucial for achieving the correct three-dimensional structure of the target natural product. syr.edu The utility of this approach has been demonstrated in the synthesis of natural products like arundinine and in a formal synthesis of psychotriasine. syr.edu

| Natural Product Class | Synthetic Strategy | Key Reagent |

| Pyrroloindoline Alkaloids | Alkylation-cyclization of tryptamines | Trichloroacetimidates nih.govsyr.edu |

| Alkaloids with α-tertiary amines | Intramolecular Mannich reaction | N-sulfinyl aminoketones rsc.org |

Approaches to Biologically Active Compounds via Trichloroacetamide Intermediates

The strategic use of trichloroacetamide-derived intermediates, particularly trichloroacetimidates, has become a cornerstone in the stereoselective synthesis of complex, biologically active molecules. The activation of alcohols via their conversion to O-alkyl trichloroacetimidates provides a powerful tool for forming carbon-oxygen and carbon-carbon bonds under mild conditions. This methodology has found broad application in the synthesis of natural products and their analogues, including alkaloids and complex glycopeptides. Furthermore, trichloroacetamide moieties serve as crucial precursors in the synthesis of important classes of antibiotics.

A primary method for the in situ generation of trichloroacetimidates involves the reaction of an alcohol with trichloroacetonitrile in the presence of a base. This compound serves as a valuable precursor in these synthetic strategies, often facilitating the formation of the key trichloroacetimidate reactive species. Once formed, these intermediates are activated by catalytic amounts of a Brønsted or Lewis acid to undergo substitution with a wide range of nucleophiles. syr.edu

Synthesis of Pyrroloindoline Alkaloids

The pyrroloindoline scaffold is a core structural motif in a large family of alkaloids with significant biological activities. Synthetic access to these complex molecules has been effectively achieved through strategies employing trichloroacetimidate intermediates. A notable application is the diversity-oriented synthesis of pyrroloindoline alkaloids, where a key C3a-trichloroacetimidate pyrroloindoline intermediate is generated. syr.edu This intermediate allows for the introduction of various substituents at the C3a position through displacement reactions with carbon, oxygen, sulfur, and nitrogen nucleophiles in the presence of a Lewis acid catalyst. syr.edu This approach has been successfully applied to the synthesis of arundinine and a formal synthesis of psychotriasine. syr.edu

The methodology has also been extended to the synthesis of the core tetracyclic ring system of the communesin natural products, which are known for their insecticidal and cytotoxic activities. syr.edu The key step involves the reaction of substituted indoles with benzylic trichloroacetimidates to furnish 3,3'-disubstituted indolenines, which are precursors to the complex polycyclic architecture of communesins. syr.edu

Table 1: Synthesis of Alkaloids via Trichloroacetamide Intermediates

| Target Compound/Core | Key Intermediate | Synthetic Utility |

|---|---|---|

| Arundinine | C3a-Trichloroacetimidate pyrroloindoline | Total synthesis of the natural product. syr.edu |

| Psychotriasine | C3a-Trichloroacetimidate pyrroloindoline | Formal synthesis of the natural product. syr.edu |

| Communesin Core | Benzylic trichloroacetimidate | Synthesis of the core tetracyclic ring system. syr.edu |

Glycosylation and Glycopeptide Synthesis

The trichloroacetimidate method is a premier strategy for the stereoselective formation of glycosidic bonds, a critical step in the synthesis of oligosaccharides, glycolipids, and glycopeptides. These molecules play vital roles in numerous biological processes, and their synthesis is crucial for developing new therapeutics and biological probes. In this context, a sugar with a free anomeric hydroxyl group is converted to its corresponding trichloroacetimidate. This glycosyl trichloroacetimidate then acts as a glycosyl donor, reacting with a glycosyl acceptor (another sugar, an amino acid, or an alcohol) to form the desired glycosidic linkage.

This approach has been instrumental in the synthesis of mucin-type O-glycopeptides. nih.gov For instance, glycopeptides containing the β-D-Galp-(1→3)-D-GalpNAc disaccharide core unit, which represents the T-antigenic determinant associated with cancer cells, have been synthesized using trichloroacetimidate precursors of D-galactose and 2-azido-2-deoxy-D-galactose. nih.gov The method allows for the efficient and stereocontrolled coupling of the complex carbohydrate units to amino acid residues like L-serine. nih.gov

Table 2: Application of the Trichloroacetimidate Method in Glycosylation

| Target Molecule Type | Glycosyl Donor | Glycosyl Acceptor Example | Resulting Biologically Relevant Structure |

|---|---|---|---|

| Mucin-type O-glycopeptides | Galactosyl trichloroacetimidate | L-Serine derivatives | T-antigenic determinant β-D-Galp-(1→3)-α-D-GalpNAc-(1→3)-Ser. nih.gov |

| Disaccharides | 2,3,4,6-tetra-O-benzyl-d-galactopyranosyl trichloroacetimidate | Protected monosaccharides | α-d-galacto- and α-d-glucopyranosides. capes.gov.br |

Intermediates for Antibiotics

Trichloroacetamide and its derivatives are also valuable intermediates in the synthesis of established classes of antibiotics. Notably, trichloroacetamide is utilized in the synthetic routes leading to certain cephalosporins, a major class of β-lactam antibiotics. google.com The high purity of trichloroacetamide is often a requirement for its use in pharmaceutical applications to prevent the formation of unwanted by-products. google.com While specific details of the industrial processes are often proprietary, the use of trichloroacetamide intermediates is documented in patent literature for the preparation of these life-saving drugs. google.comgoogle.com

The trichloroacetamide moiety can also be chemically transformed into other functional groups useful in medicinal chemistry. For example, it can be converted into a readily deprotectable carbamate (B1207046) group, which is a common functional group in a wide array of pharmacologically active compounds. acs.org This transformation typically involves the conversion of the trichloroacetamide to an isocyanate, which is then trapped in situ with an alcohol. acs.org

Emerging Research Directions and Future Perspectives for N Trimethylsilyl Trichloroacetamide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the N-Si bond and the trichloroacetamide (B1219227) moiety in N-trimethylsilyl-trichloroacetamide can be modulated and enhanced through the development of innovative catalytic systems. Future research in this area is anticipated to focus on several key aspects:

Lewis Acid Catalysis: The activation of the carbonyl group or the nitrogen atom by Lewis acids is a promising strategy to enhance the electrophilicity of the molecule. nih.govrsc.org Lanthanide triflates, for instance, are known to be effective Lewis acid catalysts in various organic transformations and could be explored for their ability to promote reactions involving this compound. capes.gov.br The development of catalytic systems that can selectively activate different sites of the molecule will be crucial for controlling reaction outcomes.

Transition Metal Catalysis: Palladium-catalyzed reactions have shown utility in the activation of C-H bonds for the synthesis of amides. nih.gov Investigating the potential of transition metal catalysts to engage with the C-Cl bonds of the trichloroacetamide group or to facilitate novel cross-coupling reactions could lead to new synthetic methodologies.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based systems. Chiral organocatalysts could be particularly valuable for achieving asymmetric transformations, a key goal in modern organic synthesis.

A systematic screening of different catalyst classes would be essential to map the reactivity of this compound. The findings could be tabulated to provide a clear overview of the most effective catalytic systems for specific transformations.

Table 1: Prospective Catalytic Systems for this compound Reactions

| Catalyst Class | Potential Catalyst Examples | Targeted Transformation | Expected Outcome |

| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, TMSOTf | Friedel-Crafts-type reactions, Nucleophilic additions | Enhanced electrophilicity of the carbonyl group, leading to higher yields and selectivities. nih.govcapes.gov.br |

| Transition Metals | Pd(PPh₃)₄, Ni(cod)₂ | Cross-coupling reactions, Reductive dehalogenation | Formation of new C-C or C-heteroatom bonds at the trichloromethyl position. nih.gov |

| Organocatalysts | Chiral phosphoric acids, Proline derivatives | Asymmetric additions, Cycloadditions | Enantioselective formation of complex molecular architectures. |

| Dual Catalysis | Combination of a Lewis acid and a transition metal catalyst | Tandem or sequential reactions | Access to complex products through a one-pot procedure. |

Exploration of Asymmetric Induction in Reactions Involving Silylated Amides

A major frontier in modern organic chemistry is the development of methods for the synthesis of chiral molecules with high enantioselectivity. rsc.orgyoutube.com The presence of a prochiral center that can be generated from the trichloroacetamide group makes this compound an attractive substrate for asymmetric synthesis.

Chiral Auxiliaries: One established strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a subsequent reaction. While this approach is effective, it requires additional synthetic steps for the introduction and removal of the auxiliary.

Chiral Catalysts: A more elegant and atom-economical approach is the use of chiral catalysts. nih.gov Chiral metal complexes and organocatalysts have been successfully employed in a wide range of asymmetric transformations. acs.orgmdpi.com The development of chiral catalytic systems that can effectively control the stereochemistry of reactions involving this compound would be a significant advancement. This could involve the use of chiral ligands for metal catalysts or the design of specific chiral organocatalysts. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. nih.gov Exploring the potential of enzymes, such as lipases or reductases, to catalyze reactions of this compound or its derivatives could provide a green and efficient route to chiral building blocks.

The success of these approaches would be evaluated by the enantiomeric excess (ee) of the products, with the goal of achieving high levels of stereocontrol.

Table 2: Prospective Strategies for Asymmetric Induction

| Strategy | Specific Approach | Potential Chiral Source | Hypothetical Product ee (%) |

| Chiral Auxiliary | Attachment of a chiral alcohol or amine | (R)- or (S)-Evans auxiliary | >95% |

| Chiral Catalyst | Asymmetric hydrogenation | Rh(I) with a chiral phosphine (B1218219) ligand | >90% |

| Asymmetric alkylation | Chiral phase-transfer catalyst | >85% | |

| Biocatalysis | Enantioselective reduction | Engineered ketoreductase | >99% |

Integration with Sustainable Chemistry Principles and Process Intensification

Modern chemical synthesis places a strong emphasis on sustainability, aiming to develop processes that are environmentally benign and efficient. ucl.ac.ukrsc.org The future development of this compound chemistry should be guided by the principles of green chemistry.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Catalytic methods are inherently more atom-economical than stoichiometric approaches.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, is a critical aspect of sustainable synthesis.

Process Intensification: This involves the development of innovative technologies to improve the efficiency, safety, and sustainability of chemical processes. rsc.org For reactions involving this compound, process intensification could be achieved through:

Flow Chemistry: Performing reactions in continuous flow reactors can offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. nih.govnih.gov The use of microreactors, in particular, can enable precise control over reaction conditions, leading to higher yields and selectivities. researchgate.netyoutube.comchimia.ch

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. nih.gov

By integrating these sustainable chemistry principles, the synthesis and application of this compound can be developed in a manner that is both scientifically innovative and environmentally responsible.

Table 3: Comparison of Conventional vs. Sustainable Approaches for a Hypothetical Reaction

| Metric | Conventional Batch Synthesis | Sustainable Flow Synthesis |

| Solvent | Dichloromethane | Ethyl acetate (B1210297) or a bio-derived solvent |

| Catalyst | Stoichiometric Lewis acid | Catalytic amount of a recyclable catalyst |

| Reaction Time | 12-24 hours | 5-30 minutes |

| Energy Consumption | High (prolonged heating/cooling) | Lower (efficient heat transfer) |

| Waste Generation | Significant | Minimized |

| Process Safety | Potential for thermal runaway | Enhanced safety due to small reaction volume |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling N-trimethylsilyl-trichloroacetamide in laboratory settings?

- Methodological Answer:

- Use N95 dust masks , gloves, and eyeshields to prevent inhalation or skin contact .

- Store in a dry, cool, and well-ventilated area under inert gas (e.g., nitrogen) to avoid moisture-induced decomposition .

- Follow WGK 3 guidelines (indicating high water hazard potential) to prevent environmental contamination .

- Conduct experiments in fume hoods and ensure waste is neutralized before disposal .

Q. How can researchers confirm the purity and identity of this compound?

- Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) with reference spectra from NIST databases (e.g., NIST Standard Reference Database 69) to verify molecular fragmentation patterns .

- Analyze <sup>1</sup>H/<sup>13</sup>C NMR spectra to detect characteristic trimethylsilyl (TMS) peaks (δ ~0.1–0.3 ppm for protons, δ ~0–20 ppm for carbons) and trichloroacetamide signals .

- Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to identify Si–C (~1250 cm<sup>-1</sup>) and C=O (~1680 cm<sup>-1</sup>) stretches .

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer:

- Acts as a silylating agent to protect hydroxyl or amine groups in sensitive intermediates, enhancing solubility for chromatographic analysis .

- Facilitates transacylation reactions in palladium-catalyzed deprotection of allyl carbamates, ensuring compatibility with Fmoc-protected amino acids .

Advanced Research Questions

Q. How does this compound compare to other silylating agents (e.g., BSTFA) in derivatization efficiency?

- Methodological Answer:

- Conduct kinetic studies using model substrates (e.g., glucose or phenolic compounds) to compare reaction rates and yields under identical conditions (solvent: anhydrous pyridine, 60°C). Measure silylation completion via GC-MS .

- Key Finding: this compound may exhibit slower kinetics than bis(trimethylsilyl)acetamide (BSTFA) due to steric hindrance from the trichloroacetamide group but offers superior stability in acidic media .

Q. What experimental strategies mitigate side reactions during silylation with this compound?

- Methodological Answer:

- Optimize reaction conditions: Use aprotic solvents (e.g., dichloromethane) and catalytic imidazole to minimize hydrolysis .

- Monitor byproducts: Employ high-resolution LC-MS to detect trichloroacetic acid (a common hydrolysis byproduct) and adjust reaction stoichiometry or temperature .

- Pre-activation: Pre-treat substrates with trimethylchlorosilane (TMCS) to enhance silylation efficiency .

Q. How can researchers resolve contradictions in reported reactivity of this compound with aromatic amines?

- Methodological Answer:

- Hypothesize steric/electronic effects: Design experiments with substituted anilines (e.g., electron-rich vs. electron-poor) to assess steric hindrance from the trichloroacetamide group .

- Validate via DFT calculations: Model transition states to predict activation barriers for silylation vs. competing acylation pathways .

- Case Study: In reactions with 2,4,5-trichloroaniline, competing acylation dominates due to electrophilic trichloroacetamide activation, requiring alternative protecting groups .

Analytical and Data-Driven Challenges

Q. What advanced analytical techniques are recommended for characterizing silylated intermediates in complex matrices?

- Methodological Answer:

- Two-dimensional NMR (e.g., HSQC, HMBC): Resolve overlapping signals in heteronuclear correlations, especially for polysilylated products .

- High-resolution mass spectrometry (HRMS): Confirm molecular formulas using exact mass measurements (e.g., Q-TOF instruments) .

- Custom spectral libraries: Build databases for emerging contaminants by cross-referencing retention times and fragmentation patterns (Figure 1 in ).

Q. How can researchers address discrepancies in mass spectral data for this compound across studies?

- Methodological Answer:

- Standardize ionization parameters: Compare electron ionization (EI) vs. chemical ionization (CI) modes to assess fragmentation reproducibility .

- Reference NIST datasets: Use certified spectra (NIST MS number: 308489) as benchmarks and report deviations due to instrument-specific calibration .

- Collaborative validation: Share raw data via platforms adhering to FAIR principles (e.g., STRIP research group protocols ).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.